(Z)-tert-butyl (3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate (Z)-tert-butyl (3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18813860
InChI: InChI=1S/C23H26N2O3/c1-23(2,3)28-22(27)24-15-14-21(26)25-16-19-10-5-4-8-17(19)12-13-18-9-6-7-11-20(18)25/h4-13H,14-16H2,1-3H3,(H,24,27)/b13-12-
SMILES:
Molecular Formula: C23H26N2O3
Molecular Weight: 378.5 g/mol

(Z)-tert-butyl (3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate

CAS No.:

Cat. No.: VC18813860

Molecular Formula: C23H26N2O3

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

(Z)-tert-butyl (3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate -

Specification

Molecular Formula C23H26N2O3
Molecular Weight 378.5 g/mol
IUPAC Name tert-butyl N-[3-[(11Z)-6H-benzo[c][1]benzazocin-5-yl]-3-oxopropyl]carbamate
Standard InChI InChI=1S/C23H26N2O3/c1-23(2,3)28-22(27)24-15-14-21(26)25-16-19-10-5-4-8-17(19)12-13-18-9-6-7-11-20(18)25/h4-13H,14-16H2,1-3H3,(H,24,27)/b13-12-
Standard InChI Key ZYMSVSMDFTZSTO-SEYXRHQNSA-N
Isomeric SMILES CC(C)(C)OC(=O)NCCC(=O)N1CC2=CC=CC=C2/C=C\C3=CC=CC=C31
Canonical SMILES CC(C)(C)OC(=O)NCCC(=O)N1CC2=CC=CC=C2C=CC3=CC=CC=C31

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure integrates three key components:

  • Dibenzo[b,f]azocin-5(6H)-yl: A fused bicyclic system comprising two benzene rings connected to an azocine ring (an eight-membered ring with one nitrogen atom). The numbering system places the nitrogen at position 5, with partial saturation at positions 5 and 6 .

  • 3-Oxopropyl group: A propyl chain with a ketone group at the third carbon, providing a site for nucleophilic reactions.

  • tert-Butyl carbamate: A protective group attached via a carbamate linkage, enhancing stability during synthetic processes.

PropertyValueSource
Molecular FormulaC22H24N2O3
Molar Mass364.44 g/mol
CAS Number2007930-95-0
StereochemistryZ-configuration

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name reflects the compound’s structure:

  • Root: Dibenzo[b,f]azocin-5(6H)-yl indicates the bicyclic system.

  • Substituents: 3-oxopropyl and tert-butyl carbamate groups.

  • Stereodescriptor: (Z) specifies the spatial arrangement.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound likely involves multi-step reactions, drawing from methodologies used for analogous carbamate-protected azocines. A plausible route includes:

  • Formation of the Azocin Core: Cyclization of a benzannulated precursor, such as a dibenzazepine derivative, under reductive or thermal conditions.

  • Introduction of the 3-Oxopropyl Chain: Alkylation or acylation at the azocin nitrogen using ethyl bromoacetate or similar reagents, followed by oxidation to the ketone .

  • Carbamate Protection: Reaction with tert-butyl carbamate-forming agents like di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base .

A representative procedure from analogous compounds involves the use of tert-butyl (3-aminopropyl)carbamate (CAS 75178-96-0) as a starting material. For instance, coupling reactions with activated esters or acyl chlorides yield carbamate-protected intermediates .

Key Reaction Conditions

  • Alkylation: Conducted in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base at elevated temperatures (120°C) .

  • Carbamate Formation: Employing Boc anhydride in dichloromethane with triethylamine, followed by purification via silica gel chromatography .

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility profile is influenced by its carbamate group and aromatic system. Predictions based on tert-butyl (3-aminopropyl)carbamate (logP = 0.8) suggest moderate lipophilicity, enabling penetration of lipid membranes . Aqueous solubility is likely limited (<10 mg/mL), necessitating organic solvents (e.g., DMSO) for in vitro assays .

Stability and Degradation

Carbamates generally exhibit stability under acidic conditions but hydrolyze in basic environments. The tert-butyl group confers additional protection against enzymatic degradation, making the compound suitable for prodrug applications.

Pharmacological and Toxicological Profiles

Bioactivity

While direct studies on this compound are scarce, structural analogs of dibenzoazocines exhibit affinity for neurological targets (e.g., serotonin receptors) . The 3-oxopropyl chain may serve as a metabolically labile linker, enabling controlled release of active metabolites.

Toxicity Considerations

Preliminary hazard data for related carbamates (e.g., CAS 75178-96-0) indicate risks of skin corrosion (H314) and acute toxicity (H302) . Safe handling requires personal protective equipment and adherence to hazardous material protocols.

Applications in Research and Industry

Pharmaceutical Development

The compound’s structure aligns with scaffolds used in central nervous system (CNS) drug discovery. Its carbamate group could serve as a prodrug moiety, enhancing bioavailability of amine-containing therapeutics.

Chemical Biology

As a building block in peptide mimetics or enzyme inhibitors, the dibenzoazocin core offers rigidity and π-π stacking interactions, aiding target engagement.

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